molecular formula C8H4Cl2FN3O B14019695 5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one

5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B14019695
M. Wt: 248.04 g/mol
InChI Key: KUNCTXITSPCFPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-8-fluoro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process can be carried out under reflux conditions with methanol sodium (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions are possible, but detailed conditions are not specified.

    Substitution: The compound can undergo substitution reactions, particularly involving the chlorine and fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents may include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms .

Mechanism of Action

The mechanism of action for 5,7-dichloro-8-fluoro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a tyrosine kinase inhibitor, it may bind to the ATP-binding site of the kinase, thereby inhibiting its activity and affecting downstream signaling pathways involved in cell proliferation .

Properties

Molecular Formula

C8H4Cl2FN3O

Molecular Weight

248.04 g/mol

IUPAC Name

5,7-dichloro-8-fluoro-2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H4Cl2FN3O/c1-2-12-5-3(8(15)13-2)6(9)14-7(10)4(5)11/h1H3,(H,12,13,15)

InChI Key

KUNCTXITSPCFPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl

Origin of Product

United States

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